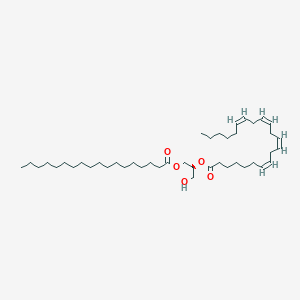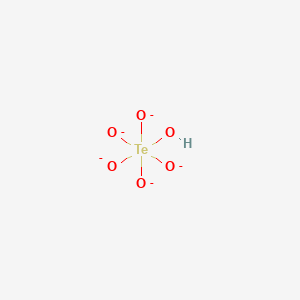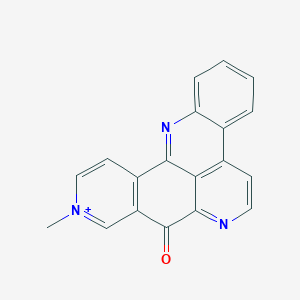
Deoxyamphimedine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxyamphimedine is a natural product found in Neopetrosia carbonaria with data available.
Scientific Research Applications
Antitumor and Anti-inflammatory Properties
Deoxypodophyllotoxin (DPT), structurally closely related to the lignan podophyllotoxin and Deoxyamphimedine, has been identified as a potent antitumor and anti-inflammatory agent. Despite its high medicinal value, DPT has not yet been used clinically, primarily due to its limited availability from natural sources and complex extraction procedures. DPT is notably used as a precursor for the semi-synthesis of cytostatic drugs like etoposide phosphate and teniposide, which are used in cancer therapy. Extensive research underscores the need for establishing alternative, cost-effective, and renewable resources for DPT production, potentially through plant cell cultures and semi-synthesis strategies (Khaled, Jiang & Zhang, 2013).
Role in Bioremediation
Atrazine, a widely used herbicide, poses significant threats to both public health and the environment. Bioremediation emerges as a promising, eco-friendly approach to mitigate atrazine contamination. Various atrazine-degrading bacteria and fungi have been isolated, with the genetic pathways for atrazine biodegradation well characterized in these organisms. Recent advancements suggest that transgenic microbes and plants expressing atrazine-degrading enzymes could significantly enhance bioremediation efforts. However, bridging the gap between laboratory success and environmental application remains a challenge, highlighting the need for further research in this field (Fan & Song, 2014).
properties
Molecular Formula |
C19H12N3O+ |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
5-methyl-10,20-diaza-5-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14,16,18-decaen-8-one |
InChI |
InChI=1S/C19H12N3O/c1-22-9-7-13-14(10-22)19(23)18-16-12(6-8-20-18)11-4-2-3-5-15(11)21-17(13)16/h2-10H,1H3/q+1 |
InChI Key |
AMLWLOWGKNZNNZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)C3=NC4=CC=CC=C4C5=C3C(=NC=C5)C2=O |
synonyms |
deoxyamphimedine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



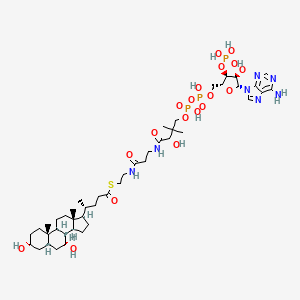
![(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1244133.png)
![methyl (2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244134.png)
![(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1244135.png)
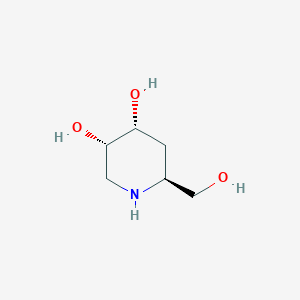
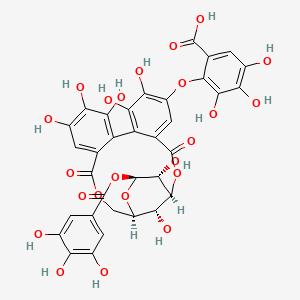
![(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one](/img/structure/B1244141.png)

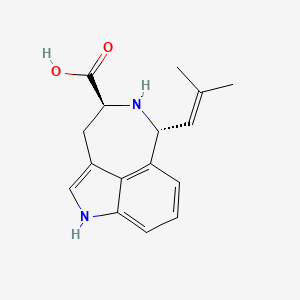
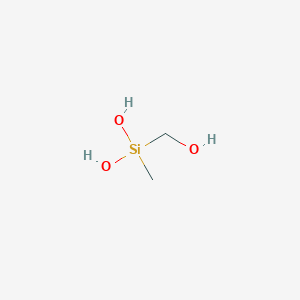
![Benzo[a]pyrene-cis-7,8-dihydrodiol](/img/structure/B1244146.png)
